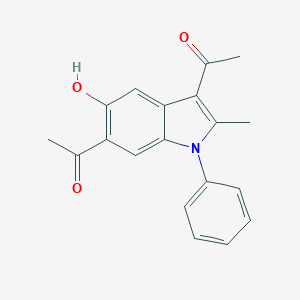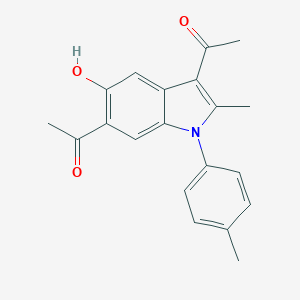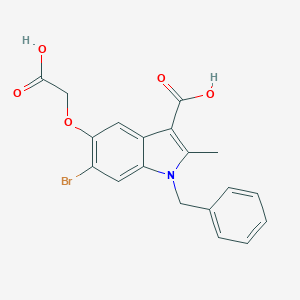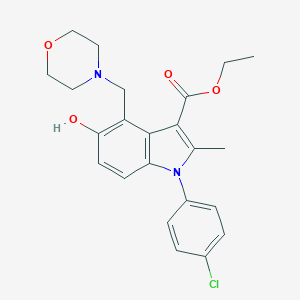
N-(3,4-difluorophenyl)-2-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-difluorophenyl)-2-phenoxypropanamide is a chemical compound that is widely used in scientific research. It is a selective antagonist of the P2X7 receptor, which plays a crucial role in the immune system and inflammation. The compound has been found to have potential therapeutic applications in various diseases, including cancer, chronic pain, and neurodegenerative disorders.
Mecanismo De Acción
N-(3,4-difluorophenyl)-2-phenoxypropanamide acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is expressed on immune cells, including macrophages, microglia, and T cells. The P2X7 receptor plays a critical role in the immune response and inflammation by regulating the release of pro-inflammatory cytokines and chemokines. Antagonism of the P2X7 receptor by N-(3,4-difluorophenyl)-2-phenoxypropanamide reduces the release of these inflammatory mediators, leading to a reduction in inflammation and immune cell activation.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-2-phenoxypropanamide has been found to have various biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth and proliferation of cancer cells, reduce pain and inflammation, and protect against neurodegeneration. The compound has also been found to modulate the immune response, reducing the release of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-difluorophenyl)-2-phenoxypropanamide is a valuable tool for studying the P2X7 receptor and its role in various diseases. Its selective antagonism of the P2X7 receptor allows for the investigation of the receptor's specific effects on disease pathogenesis. However, the compound has some limitations, including its potential off-target effects and the need for further optimization to improve its pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the use of N-(3,4-difluorophenyl)-2-phenoxypropanamide in scientific research. One potential application is in the development of novel therapies for cancer, chronic pain, and neurodegenerative disorders. The compound could also be used to investigate the role of the P2X7 receptor in other diseases, such as infectious diseases and autoimmune disorders. Further optimization of the compound's pharmacokinetic properties could also improve its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(3,4-difluorophenyl)-2-phenoxypropanamide involves the reaction of 3,4-difluoroaniline with 2-phenoxypropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds under reflux in anhydrous dichloromethane to yield the desired product. The purity of the product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-(3,4-difluorophenyl)-2-phenoxypropanamide is a valuable tool for studying the P2X7 receptor and its role in various diseases. It has been used in preclinical studies to investigate the potential therapeutic effects of P2X7 receptor antagonism in cancer, chronic pain, and neurodegenerative disorders. The compound has also been used to study the role of the P2X7 receptor in inflammation, immunity, and infection.
Propiedades
Nombre del producto |
N-(3,4-difluorophenyl)-2-phenoxypropanamide |
|---|---|
Fórmula molecular |
C15H13F2NO2 |
Peso molecular |
277.27 g/mol |
Nombre IUPAC |
N-(3,4-difluorophenyl)-2-phenoxypropanamide |
InChI |
InChI=1S/C15H13F2NO2/c1-10(20-12-5-3-2-4-6-12)15(19)18-11-7-8-13(16)14(17)9-11/h2-10H,1H3,(H,18,19) |
Clave InChI |
DPBJZOQUJWPIGI-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC(=C(C=C1)F)F)OC2=CC=CC=C2 |
SMILES canónico |
CC(C(=O)NC1=CC(=C(C=C1)F)F)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(1-Ethyl-2-methyl-3-acetyl-1H-indole-5-yl)oxy]acetonitrile](/img/structure/B271419.png)




![1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone](/img/structure/B271430.png)
![3-amino-6-methyl-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B271436.png)
![(8-benzoyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid](/img/structure/B271437.png)
![N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine](/img/structure/B271441.png)

![4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile](/img/structure/B271458.png)
![1-Amino-2,7-diethyl-6-(4-methylphenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271462.png)